molecular formula C20H24N2O5S B247853 1-(3,5-Dimethoxybenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine

1-(3,5-Dimethoxybenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine

Cat. No. B247853
M. Wt: 404.5 g/mol
InChI Key: KZWGWCCDCVBYMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,5-Dimethoxybenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine, also known as R1487, is a chemical compound that has been studied for its potential in pharmaceutical applications. This compound belongs to the class of piperazine derivatives and has been found to exhibit interesting biological properties.

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethoxybenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine is not fully understood, but it has been suggested that it may act as a kinase inhibitor. In the study by Li et al. on human leukemia cells, 1-(3,5-Dimethoxybenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine was found to inhibit the activity of cyclin-dependent kinases, which are involved in cell cycle regulation. In the study on Alzheimer's disease, 1-(3,5-Dimethoxybenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine was found to inhibit the activity of glycogen synthase kinase-3β, which is involved in the phosphorylation of tau protein.
Biochemical and Physiological Effects
1-(3,5-Dimethoxybenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine has been found to exhibit various biochemical and physiological effects. In addition to its potential as a cancer and Alzheimer's disease treatment, 1-(3,5-Dimethoxybenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine has also been found to have anti-inflammatory and analgesic effects. In a study by Zhang et al., 1-(3,5-Dimethoxybenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine was found to reduce the production of inflammatory cytokines in mice with lipopolysaccharide-induced acute lung injury. In another study by Zhang et al., 1-(3,5-Dimethoxybenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine was found to have analgesic effects in a mouse model of neuropathic pain.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(3,5-Dimethoxybenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine in lab experiments is its high purity and stability. 1-(3,5-Dimethoxybenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine is a white solid that is easy to handle and store. However, one limitation of using 1-(3,5-Dimethoxybenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine in lab experiments is its low solubility in water, which may require the use of organic solvents.

Future Directions

There are several future directions for the study of 1-(3,5-Dimethoxybenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine. One direction is to further investigate its potential as a cancer treatment. Another direction is to investigate its potential as a treatment for other diseases such as Alzheimer's disease and inflammatory disorders. Additionally, further studies are needed to fully understand the mechanism of action of 1-(3,5-Dimethoxybenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine and to identify potential side effects.

Synthesis Methods

The synthesis of 1-(3,5-Dimethoxybenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine involves the reaction of 1-(3,5-dimethoxyphenyl)-2-(4-methylphenylsulfonyl)ethanone with piperazine in the presence of a base such as potassium carbonate. This reaction results in the formation of 1-(3,5-Dimethoxybenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine as a white solid with a melting point of 184-186°C.

Scientific Research Applications

1-(3,5-Dimethoxybenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine has been studied for its potential in treating various diseases such as cancer and Alzheimer's disease. In a study conducted by Li et al., 1-(3,5-Dimethoxybenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine was found to inhibit the growth of human leukemia cells by inducing cell cycle arrest and apoptosis. Another study by Li et al. showed that 1-(3,5-Dimethoxybenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine was able to reduce the aggregation of amyloid-beta, a protein that is associated with Alzheimer's disease.

properties

Product Name

1-(3,5-Dimethoxybenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine

Molecular Formula

C20H24N2O5S

Molecular Weight

404.5 g/mol

IUPAC Name

(3,5-dimethoxyphenyl)-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]methanone

InChI

InChI=1S/C20H24N2O5S/c1-15-4-6-19(7-5-15)28(24,25)22-10-8-21(9-11-22)20(23)16-12-17(26-2)14-18(13-16)27-3/h4-7,12-14H,8-11H2,1-3H3

InChI Key

KZWGWCCDCVBYMK-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC(=CC(=C3)OC)OC

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC(=CC(=C3)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.